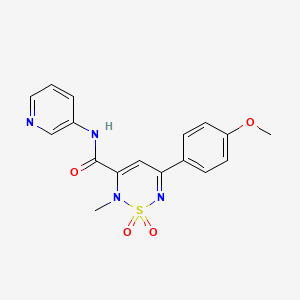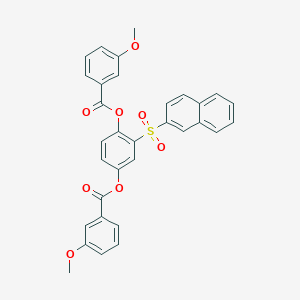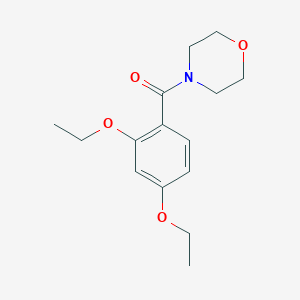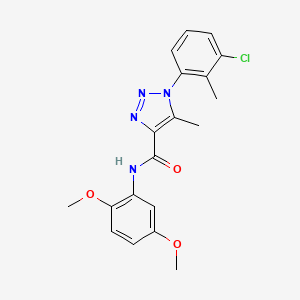![molecular formula C22H22N4O B4540646 4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4540646.png)
4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of phthalazinone derivatives, including the one , often involves multi-component reactions that allow for the construction of complex molecules in a single step. An efficient method for synthesizing such derivatives involves a one-pot, four-component condensation reaction, utilizing components like phthalohydrazide, a benzaldehyde derivative, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium. This method yields the desired products in good to excellent yields, highlighting the efficiency and versatility of this synthetic approach in producing phthalazinone derivatives (L. Torkian et al., 2011).
Molecular Structure Analysis
Phthalazinone derivatives exhibit a rich diversity in molecular structure, which significantly influences their chemical and physical properties. The structural analysis often involves various spectroscopic techniques such as NMR, IR, and MS, providing detailed insights into the molecular framework and functional groups present in these compounds. For instance, the synthesis of 1,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine involves the reaction of 1,4-bihydrazine-phthalazine with pentane-2,4-dione, where the molecular structure is elucidated using IR, 1H NMR, and MS techniques (Lin Cui-wu, 2008).
Chemical Reactions and Properties
Phthalazinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include condensation with secondary amines and formaldehyde to yield N-Mannich bases, cyanoethylation with acrylonitrile, and interaction with aromatic thiols. Such reactions not only demonstrate the reactivity of these compounds but also their potential for further functionalization and application in different chemical contexts (A. Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. For example, the solubility in common organic solvents and the high glass transition temperatures of certain phthalazinone-based polybenzimidazoles indicate their potential use in high-performance materials and membranes. These properties are typically characterized using techniques like wide-angle X-ray diffraction (WAXD) and differential scanning calorimetry (DSC) (Chengde Liu et al., 2011).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, define their applications in chemical syntheses, material science, and potentially in pharmaceuticals. The ability to undergo reactions like Mannich base formation, cyanoethylation, and condensation with amines highlights the versatility and reactivity of these compounds, paving the way for the synthesis of a wide array of functionalized derivatives with specific properties and applications (A. Mustafa et al., 1964).
Propiedades
IUPAC Name |
4-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylphenyl]-2-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14-9-10-17(12-18(14)13-26-16(3)11-15(2)23-26)21-19-7-5-6-8-20(19)22(27)25(4)24-21/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPMYEMDFLZNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CN4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)

![3-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540582.png)
![ethyl {2-[(phenoxyacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4540589.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B4540610.png)



![3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540641.png)
![3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4540650.png)
![N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B4540654.png)